molecular formula C18H19N7O2S B10936295 9-ethyl-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

9-ethyl-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10936295
M. Wt: 397.5 g/mol
InChI Key: QMEBMBPQZYTTHC-UHFFFAOYSA-N
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Description

9-ethyl-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique combination of pyrazole, benzothiophene, and triazolopyrimidine moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. The process may include:

    Formation of the Pyrazole Ring: This step involves the reaction of appropriate hydrazines with β-diketones under acidic or basic conditions to form the pyrazole ring.

    Formation of the Benzothiophene Ring: This can be synthesized through cyclization reactions involving thiophenol derivatives and suitable electrophiles.

    Formation of the Triazolopyrimidine Ring: This step involves the cyclization of appropriate precursors under thermal or catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the pyrazole ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or alkyl halides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its heterocyclic nature and potential bioactivity.

Medicine

The compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors. Its structure allows for the design of molecules with high specificity and potency.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-ethyl-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to these targets with high affinity, potentially inhibiting or modulating their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds containing the benzothiophene ring, such as raloxifene, which is used in the treatment of osteoporosis.

    Pyrazole Derivatives: Compounds like celecoxib, a nonsteroidal anti-inflammatory drug (NSAID).

    Triazolopyrimidine Derivatives: Compounds such as ribavirin, an antiviral medication.

Uniqueness

What sets 9-ethyl-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its unique combination of three different heterocyclic moieties. This combination provides a diverse range of chemical reactivity and potential biological activity, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H19N7O2S

Molecular Weight

397.5 g/mol

IUPAC Name

13-ethyl-4-[(5-methyl-3-nitropyrazol-1-yl)methyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C18H19N7O2S/c1-3-11-4-5-12-13(7-11)28-18-16(12)17-20-14(21-24(17)9-19-18)8-23-10(2)6-15(22-23)25(26)27/h6,9,11H,3-5,7-8H2,1-2H3

InChI Key

QMEBMBPQZYTTHC-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)CN5C(=CC(=N5)[N+](=O)[O-])C

Origin of Product

United States

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